molecular formula C18H18FN5OS B12141754 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B12141754
M. Wt: 371.4 g/mol
InChI Key: QGPGAAYHDHUJJX-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of ester ethoxycarbonylhydrazones with primary amines to form 1,2,4-triazole derivatives . The reaction conditions often include refluxing in solvents like ethanol or DMF (dimethylformamide) and using catalysts such as ortho-phosphoric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like ortho-phosphoric acid, and reagents like hydrogen peroxide for oxidation . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential proteins in microorganisms by binding to their ribosomes . This leads to the disruption of vital cellular processes and ultimately results in the death of the microorganism.

Properties

Molecular Formula

C18H18FN5OS

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C18H18FN5OS/c1-11-4-3-5-13(8-11)17-22-23-18(24(17)20)26-10-16(25)21-14-7-6-12(2)15(19)9-14/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

QGPGAAYHDHUJJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)C)F

Origin of Product

United States

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